molecular formula C12H19NO B6590218 4-(diethylamino)-3,5-dimethylphenol CAS No. 131249-82-6

4-(diethylamino)-3,5-dimethylphenol

Cat. No.: B6590218
CAS No.: 131249-82-6
M. Wt: 193.3
InChI Key:
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Description

4-(diethylamino)-3,5-dimethylphenol is an organic compound characterized by the presence of a diethylamino group and two methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with diethylamine. This reaction can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives.

Scientific Research Applications

4-(diethylamino)-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-3,5-dimethylphenol involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can engage in aromatic stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)salicylaldehyde: This compound has a similar diethylamino group but differs in the presence of an aldehyde group instead of methyl groups.

    4-(diethylamino)phenol: This compound lacks the additional methyl groups present in 4-(diethylamino)-3,5-dimethylphenol.

Uniqueness

This compound is unique due to the presence of both diethylamino and methyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

131249-82-6

Molecular Formula

C12H19NO

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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